molecular formula C12H8ClN3O B2446557 1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 320419-78-1

1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B2446557
CAS No.: 320419-78-1
M. Wt: 245.67
InChI Key: YGKIIOPVSTWANY-UHFFFAOYSA-N
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Description

“1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one” is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic heterocyclic compounds . These compounds present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridines has been achieved through various methods . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .

Scientific Research Applications

Structural and Chemical Properties

  • Chemical Structure Analysis : Research on similar pyrazolo[3,4-b]pyridine derivatives has provided insights into their chemical structures, as evidenced by X-ray diffraction and NMR studies (Quiroga et al., 1999), (Portilla et al., 2011).

  • Molecular Docking and Potential Biological Activity : Certain pyrazolo[3,4-b]pyridine derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents, with molecular docking studies suggesting their utility in overcoming microbial resistance (Katariya et al., 2021).

Optical and Electronic Properties

  • Optical and Junction Characteristics : Pyridine derivatives similar to the compound have been characterized for their optical properties and diode characteristics, which could have implications in photonic and electronic applications (Zedan et al., 2020).

Synthesis and Application in Material Science

  • Synthesis Techniques : Studies have focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives using different methods, including ultrasound-promoted synthesis, indicating potential applications in material science (Nikpassand et al., 2010), (Dandia et al., 2013).

Potential Antimicrobial and Anticancer Applications

  • Antimicrobial and Anticancer Research : Several studies have synthesized novel pyrazolo[3,4-b]pyridine derivatives, evaluating their antimicrobial and anticancer activities. These compounds have shown promising results, suggesting their potential use in medical applications (Hafez et al., 2016), (Aggarwal et al., 2021).

Properties

IUPAC Name

1-(3-chlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O/c13-8-3-1-4-9(7-8)16-11-10(12(17)15-16)5-2-6-14-11/h1-7H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKIIOPVSTWANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=CC=N3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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